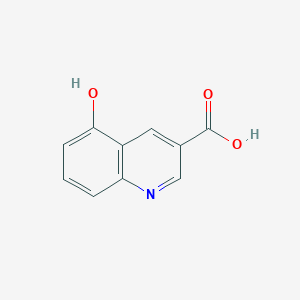

5-Hydroxyquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZUCCGYBXJMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726447 | |

| Record name | 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911108-90-2 | |

| Record name | 5-Oxo-1,5-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 Hydroxyquinoline 3 Carboxylic Acid and Its Analogs

Strategies for the Synthesis of 5-Hydroxyquinoline-3-carboxylic Acid

The synthesis of this compound, a key heterocyclic compound, involves intricate strategies focusing on both the formation of the fundamental quinoline (B57606) core and the precise introduction of functional groups.

The construction of the quinoline nucleus, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a central theme in organic synthesis for over a century. researchgate.net Classical methods such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses have been foundational. nih.govresearchgate.net However, these traditional routes often necessitate harsh reaction conditions, leading to the development of more sophisticated and sustainable modern methodologies.

In recent years, the principles of green chemistry have significantly influenced the synthesis of quinoline derivatives. This approach emphasizes the reduction of waste, energy consumption, and the use of hazardous substances. Key strategies include the utilization of greener solvents like water and ethanol (B145695), and the application of eco-friendly catalysts. Various catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and even catalyst-free techniques have been effectively employed. This paradigm shift towards sustainable chemistry is revolutionizing the synthesis of quinoline analogs, making the processes more environmentally benign.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the formation of the quinoline core. This technique often leads to a significant reduction in reaction times, enhancement in product yields, and improved purity of the final compounds. ablelab.eu The application of microwave irradiation allows for efficient and rapid heating, which can accelerate reaction rates and, in some cases, enable reactions that are difficult to perform under conventional heating. The combination of microwave assistance with multi-component reactions (MCRs) offers a particularly rapid and cost-effective strategy for preparing diverse quinoline derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Gould-Jacobs Reaction | Refluxing for several hours, often with low yields. | Heating to 250-300°C for minutes, with improved yields. | ablelab.eu |

| Multi-component Synthesis | Longer reaction times, may require harsh conditions. | Shorter reaction times (8-20 min), improved yields and purity. | N/A |

A critical challenge in the synthesis of this compound is the regioselective functionalization of the pre-formed quinoline core. This requires precise control over the introduction of the hydroxyl (-OH) group at the C5 position and the carboxylic acid (-COOH) group at the C3 position.

Transition metal-catalyzed C-H functionalization has become a cornerstone for the site-selective modification of quinolines. acs.orgrsc.org These methods allow for the direct introduction of functional groups onto the quinoline scaffold, often with high regioselectivity that can be controlled by the choice of catalyst, ligands, and directing groups.

For the introduction of a hydroxyl group, methods involving dearomatized intermediates have shown promise for meta-selective hydroxylation of the pyridine ring in quinolines. researchgate.net One such approach involves the use of easily accessible oxazinoaza-arene intermediates, where the nucleophilic C3-position of these dienamine-type structures undergoes highly regioselective hydroxylation when treated with electrophilic peroxides. researchgate.net While this demonstrates C3 hydroxylation, achieving C5 hydroxylation often requires different strategies, potentially involving directing groups or starting with appropriately substituted precursors for classical cyclization reactions like the Skraup or Gould-Jacobs reactions. researchgate.netwikipedia.org For instance, the Skraup reaction using a starting aniline (B41778) with a hydroxyl group at the meta-position relative to the amino group can lead to the formation of a 5-hydroxyquinoline. researchgate.net

The introduction of a carboxylic acid group at the C3 position can be achieved through various synthetic routes. The Gould-Jacobs reaction, for example, involves the condensation of an aniline with an alkoxymethylenemalonic ester, which after cyclization, saponification, and decarboxylation, can yield a 4-hydroxyquinoline-3-carboxylic acid derivative. wikipedia.orgresearchgate.net While this provides a carboxyl group at the desired position, it also introduces a hydroxyl group at C4. Other methods include the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester to yield quinoline-3-carboxylic acid esters. acs.org Furthermore, 2-chloroquinoline-3-carboxylic acids, synthesized from acetanilides via the Vilsmeier complex, can serve as key intermediates for various 3-quinoline carboxylic acid derivatives. tandfonline.com

The mechanisms governing the regioselective functionalization of quinolines are complex and highly dependent on the reaction type.

Hydroxylation Mechanisms: In transition metal-catalyzed C-H hydroxylation, the mechanism often involves the coordination of the metal to the nitrogen of the quinoline, followed by a C-H activation step. This can proceed through various pathways such as oxidative addition, concerted metalation-deprotonation (CMD), or electrophilic aromatic substitution, depending on the metal center. mdpi.com For radical-based hydroxylation, as seen in reactions involving hydroxyl radicals, the attack can occur at various carbon atoms. mdpi.com Computational studies have shown that the formation of OH adducts proceeds through exothermic formation of π-complexes or H-bonded complexes. The activation energies for these attacks vary depending on the position on the quinoline ring. researchgate.net Enzymatic hydroxylation, for instance by quinoline 2-oxidoreductase, proceeds via a nucleophilic attack by an oxy-anion of a hydroxyl group on an electron-deficient carbon center of the substrate, leading to a tetrahedral intermediate or transition state. nih.gov

Carboxylation Mechanisms: The Gould-Jacobs reaction mechanism begins with a nucleophilic attack from the aniline's amine nitrogen onto the malonic ester derivative, followed by the loss of an ethanol molecule to form a condensation product. wikipedia.orgwikipedia.org A subsequent 6-electron cyclization reaction, with the loss of another ethanol molecule, forms the quinoline ring. wikipedia.orgwikipedia.org For decarboxylative arylations, which can be considered a related C-C bond-forming reaction, radical mechanisms are often involved. For instance, silver-catalyzed decarboxylative arylation of quinolines using aromatic carboxylic acids has been shown to proceed through a radical pathway. rsc.org The mechanism for the formation of quinoline-3-carboxylates from o-nitrobenzaldehydes involves a reductive cyclization process, which is a variation of the Friedländer synthesis. acs.org

Table 2: Key Reactions and Mechanistic Features

| Reaction | Key Reactants | Product Type | Mechanistic Steps |

|---|---|---|---|

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylic acid | Nucleophilic attack, condensation, 6-electron cyclization, saponification, decarboxylation. wikipedia.orgwikipedia.org |

| Skraup Reaction | Aniline, Glycerol (B35011), Sulfuric acid, Oxidizing agent | Quinoline (can be substituted) | Dehydration of glycerol to acrolein, Michael addition, cyclization, dehydration, oxidation. researchgate.net |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Substituted Quinoline | Condensation to Schiff base, acid-catalyzed ring closure. wikipedia.orgdrugfuture.com |

| C-H Hydroxylation | Quinoline, Oxidizing agent, (often with metal catalyst) | Hydroxyquinoline | Coordination, C-H activation (e.g., CMD), reductive elimination. mdpi.com |

| Reductive Cyclization for 3-Carboxylates | o-Nitrobenzaldehyde, Diethoxypropionic acid ester, SnCl₂ | Quinoline-3-carboxylic acid ester | Reduction of nitro group to amine, condensation, cyclization (Friedländer-type). acs.org |

Derivatization of the this compound Scaffold

The this compound framework serves as a versatile template for a variety of chemical modifications. Derivatization of the carboxylic acid and the quinoline ring allows for the systematic alteration of the molecule's physicochemical properties, which is crucial for modulating its biological activity and other functional characteristics.

Synthesis of Ester Derivatives

The conversion of the carboxylic acid group to an ester is a fundamental derivatization strategy. This transformation is typically achieved through Fischer-Speier esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid. Alternatively, esterification can be performed by reacting the cesium salt of the carboxylic acid with an alkyl halide, like iodomethane, in a polar aprotic solvent such as dimethylformamide (DMF). This latter method is particularly useful for substrates that are sensitive to harsh acidic conditions.

| Method | Reagents | Conditions | Product Type |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Catalytic H₂SO₄ | Reflux | Alkyl ester |

| Alkylation of Carboxylate Salt | Cesium Carbonate, Alkyl Halide (e.g., Iodomethane) | DMF, Room Temperature | Alkyl ester |

This table illustrates common methods for the synthesis of ester derivatives from a quinoline carboxylic acid scaffold.

Preparation of Amide and Hydrazide Analogues

Amide and hydrazide derivatives are readily synthesized from the corresponding ester or carboxylic acid precursors. One common route involves the conversion of an ester derivative of this compound to the corresponding hydrazide by refluxing with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. The resulting hydrazide can then be further reacted with various aldehydes to form hydrazide-hydrazone derivatives. researchgate.net Direct conversion of the carboxylic acid to an amide can also be accomplished using coupling agents or, in some cases, by reacting the acid directly with a hydrazine in the presence of a catalyst like zinc chloride. nih.gov

| Starting Material | Reagents | Conditions | Product |

| Ethyl 5-hydroxyquinoline-3-carboxylate | Hydrazine Hydrate, Ethanol | Reflux | 5-Hydroxyquinoline-3-carbohydrazide |

| This compound | Hydrazine, ZnCl₂ (catalyst) | Heat | 5-Hydroxyquinoline-3-carbohydrazide |

| 5-Hydroxyquinoline-3-carbohydrazide | Aldehyde (R-CHO) | - | Hydrazide-hydrazone derivative |

This table outlines synthetic pathways to amide and hydrazide analogues of this compound.

Introduction of Halogen Substitutions for Structure-Activity Modulation

The introduction of halogen atoms onto the quinoline ring is a key strategy for modulating the electronic properties and lipophilicity of the molecule, which can significantly influence its biological activity. Halogenation can be achieved through electrophilic substitution reactions. For instance, chlorination at the 5- and 7-positions of a hydroxyquinoline scaffold can be accomplished using N-chlorosuccinimide (NCS) under acidic conditions. wikipedia.org The specific substitution pattern can have a pronounced effect on the compound's activity. Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups like halogens can be critical for anticancer activity. wikipedia.orgorganic-chemistry.org The nature and position of the halogen can fine-tune the biological profile of the resulting derivatives. researchgate.net

| Position | Reagent | Conditions | Significance |

| 5- and 7-positions | N-Chlorosuccinimide (NCS) | Acidic | Modulates lipophilicity and electronic properties |

| 5- and 7-positions | N-Bromosuccinimide (NBS) | Acidic | Influences biological activity through steric and electronic effects |

| 5- and 7-positions | N-Iodosuccinimide (NIS) | Acidic | Can alter binding interactions with biological targets |

This table summarizes methods and implications of halogenating the hydroxyquinoline scaffold.

Formation of Azo Compounds Incorporating 8-Hydroxyquinoline (B1678124)

Azo compounds can be formed by coupling a diazonium salt with an activated aromatic ring. In this context, an amino-substituted derivative of this compound can be converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). This diazonium salt can then undergo an azo coupling reaction with 8-hydroxyquinoline. The coupling reaction is typically carried out in an alkaline medium, which activates the 8-hydroxyquinoline ring towards electrophilic attack, predominantly at the C-5 position. nih.govquimicaorganica.org This synthesis results in a novel molecule that incorporates both the this compound and the 8-hydroxyquinoline moieties, linked by an azo bridge. nih.govrsc.org

General Reaction Scheme:

Diazotization: An amino-derivative of this compound is treated with NaNO₂ and HCl at 0-5 °C to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is added to a solution of 8-hydroxyquinoline in an alkaline medium (e.g., NaOH solution) at 0-5 °C to yield the final azo compound. quimicaorganica.orgnih.gov

Synthesis of Bisquinoline Systems

Bisquinoline systems, molecules containing two quinoline units, can be synthesized through various coupling strategies. A straightforward approach involves a Williamson ether synthesis. researchgate.net In this method, an ester of a halo-substituted quinoline, such as ethyl 2-(chloromethyl)quinoline-3-carboxylate, is reacted with a hydroxyquinoline, for example, 5-hydroxy-8-methoxyquinoline, in the presence of a base like potassium carbonate. This reaction forms an ether linkage between the two quinoline units. The final step is the hydrolysis of the ester group to the carboxylic acid, typically using aqueous sodium hydroxide, to yield the bisquinoline carboxylic acid. researchgate.net This one-pot protocol provides an efficient route to complex bisquinoline structures. researchgate.net

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Williamson Ether Synthesis | Ethyl 2-(chloromethyl)quinoline-3-carboxylate, 5-hydroxy-8-methoxyquinoline | K₂CO₃, DMF, Heat | Ethyl 2-(((8-methoxy-5-quinolyl)oxy)methyl)quinoline-3-carboxylate |

| 2. Hydrolysis | Product from Step 1 | NaOH(aq), Ethanol, Reflux | 2-(((8-methoxy-5-quinolyl)oxy)methyl)quinoline-3-carboxylic acid |

This table details a synthetic route to a bisquinoline system incorporating a quinoline-3-carboxylic acid moiety.

Computational Elucidation of Reaction Mechanisms in this compound Synthesis

While specific computational studies detailing the synthesis mechanism of this compound are not extensively documented in the literature, the principles of computational chemistry, particularly Density Functional Theory (DFT), provide a powerful framework for such investigations. rsc.orgnih.gov DFT allows for the detailed examination of reaction pathways, transition states, and intermediates at the molecular level. nih.gov

A plausible and widely used method for synthesizing the quinoline-3-carboxylic acid core is the Gould-Jacobs reaction. wikipedia.org This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation. wikipedia.orgablelab.eu

For the synthesis of this compound, the Gould-Jacobs reaction would begin with 3-aminophenol (B1664112). The reaction mechanism proceeds as follows:

Condensation: 3-aminophenol reacts with diethyl ethoxymethylenemalonate via nucleophilic substitution to form an anilinomethylenemalonate intermediate.

Cyclization: The intermediate undergoes a thermally induced intramolecular electrophilic aromatic substitution (a 6-electron cyclization) to form the quinoline ring system. This step is typically the rate-determining step. wikipedia.org

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which can then be decarboxylated if desired, although for the target molecule, the C3-carboxyl group is retained.

Computational methods like DFT could be hypothetically applied to elucidate this mechanism in several ways:

Intermediate Stability: The relative energies of various intermediates can be calculated to understand their stability and lifetime during the reaction.

Regioselectivity: The Gould-Jacobs reaction with a meta-substituted aniline like 3-aminophenol can potentially yield two different regioisomers (5-hydroxy- or 7-hydroxyquinoline). DFT calculations can predict the most likely product by comparing the activation energies of the transition states leading to each isomer. The cyclization ortho to the hydroxyl group (forming the 7-hydroxy isomer) versus ortho to the amino group's original position (forming the 5-hydroxy isomer) can be modeled to determine the favored pathway.

Solvent Effects: Computational models can incorporate solvent effects to provide a more accurate picture of the reaction energetics in a specific medium.

By applying these computational tools, a detailed, quantitative understanding of the reaction mechanism for the synthesis of this compound can be achieved, guiding experimental efforts to optimize reaction conditions and improve yields.

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for analyzing the reaction pathways in the synthesis of quinoline derivatives, including analogs of this compound. By calculating the electronic structure of reactants, intermediates, transition states, and products, DFT allows for a detailed exploration of the potential energy surface of a reaction, providing crucial insights into its feasibility and selectivity.

Classical synthetic routes to 4-hydroxyquinoline-3-carboxylic acid derivatives, such as the Conrad-Limpach and Gould-Jacobs reactions, are prime candidates for DFT-based mechanistic studies. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. wikipedia.orgnih.gov The reaction mechanism proceeds through a Schiff base intermediate, followed by an electrocyclic ring-closing reaction. wikipedia.org DFT calculations can be employed to model each step of this process, determining the activation energies and the thermodynamic stability of all involved species.

A comprehensive computational study on the gas-phase Gould-Jacobs reaction to form 3-carboethoxy-quinolin-4-ones provides a pertinent example of DFT's utility. rsc.org This study, utilizing DFT and coupled-cluster (CCSD(T)) levels of theory, elucidated a complex, multi-step unimolecular process. The investigation revealed the involvement of reactive intermediates such as iminoketenes and an azetinone, leading to the final quinolone product. rsc.org The rate-limiting step was identified as a proton shift in the pathway to the final tautomeric product. rsc.org Such detailed mechanistic understanding, facilitated by DFT, is crucial for optimizing reaction conditions to favor the desired product.

For the synthesis of 5-hydroxy-substituted kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) derivatives, an optimized Conrad-Limpach procedure has been reported. nih.gov DFT calculations were instrumental in rationalizing the regioselectivity of subsequent reactions on these derivatives by analyzing the highest occupied molecular orbital (HOMO) distribution and Natural Bond Orbital (NBO) charges on the potential nucleophilic centers. nih.gov This predictive capability of DFT is invaluable for designing synthetic strategies for specifically substituted quinoline cores.

The table below summarizes key applications of DFT in the reaction pathway analysis of quinoline syntheses, which are analogous to the formation of this compound.

| Application of DFT | Investigated Aspect | Key Findings |

| Reaction Mechanism Elucidation | Stepwise mechanism of Gould-Jacobs reaction | Identification of iminoketene and azetinone intermediates. |

| Rate-Determining Step Identification | Kinetics of Gould-Jacobs cyclization | A proton shift was identified as the rate-limiting step. |

| Regioselectivity Prediction | Modified Mannich reaction on hydroxy-KYNA | HOMO distribution and NBO charges successfully predicted the site of reaction. |

| Intermediate Stability Analysis | Conrad-Limpach synthesis | Calculation of the relative energies of Schiff base and other intermediates. |

Transition State Modeling and Energy Profiling

A deeper understanding of a reaction's kinetics and mechanism is achieved through the modeling of its transition states and the construction of a complete energy profile. Transition state theory posits that the rate of a reaction is dependent on the energy difference between the reactants and the highest energy point along the reaction coordinate, the transition state.

DFT calculations are exceptionally well-suited for locating and characterizing transition states. A transition state on the potential energy surface is a first-order saddle point, having one imaginary frequency corresponding to the motion along the reaction coordinate. By optimizing the geometry of a proposed transition state structure and performing a frequency calculation, computational chemists can confirm its nature and calculate the activation energy of the corresponding elementary step.

In the context of the Gould-Jacobs reaction for 3-carboethoxy-quinolin-4-ones, DFT calculations were used to map out the entire energy profile of the cyclization process. rsc.org This would involve calculating the Gibbs free energy of the reactants, each intermediate, every transition state, and the final products. The resulting energy profile provides a visual representation of the reaction's progress, highlighting the kinetic and thermodynamic favorability of each step.

The following table illustrates the type of data that can be generated from transition state modeling and energy profiling for a hypothetical reaction step in the synthesis of a this compound analog:

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of TS | Imaginary Frequency (cm⁻¹) |

| Cyclization | Reactant (Anilinomethylene malonate) | 0.0 | - | - |

| Transition State 1 (TS1) | +25.4 | C-N bond forming: 2.1 Å | -350 | |

| Intermediate (Azetinone) | +5.2 | - | - | |

| Rearrangement | Transition State 2 (TS2) | +18.7 | C-C bond breaking: 2.3 Å | -280 |

| Product (Quinolin-4(4aH)-one) | -10.5 | - | - |

Such detailed energy profiling, derived from DFT calculations, is instrumental in understanding why certain reaction conditions (e.g., high temperatures in the Conrad-Limpach and Gould-Jacobs reactions) are necessary to overcome specific activation barriers. wikipedia.org Furthermore, it can guide the design of catalysts that lower the energy of critical transition states, thereby accelerating the reaction and improving yields.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, it provides critical insights into the chemical environment of each proton and carbon atom, confirms the connectivity of the molecular framework, and offers evidence of the predominant tautomeric forms in both solution and the solid state.

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the quinoline ring system and its hydroxyl and carboxyl substituents. In a solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), the compound exists in a dynamic equilibrium between its neutral form and a zwitterionic tautomer, where the carboxylic proton has migrated to the quinoline nitrogen. nih.govresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. Protons H2 and H4 on the pyridine ring are typically the most deshielded, appearing at high chemical shifts (downfield) due to the electron-withdrawing effect of the nitrogen atom and the adjacent carboxylic acid group. The protons on the phenolic ring (H6, H7, H8) would appear at lower chemical shifts. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very low field, often above 12 ppm. pressbooks.publibretexts.org The phenolic hydroxyl proton also gives rise to a distinct signal.

In the ¹³C NMR spectrum, the carbon atoms of the quinoline ring resonate in the aromatic region (approx. 110-155 ppm). The carboxyl carbon (C=O) is significantly deshielded and is expected to appear in the range of 165-175 ppm. pressbooks.pub The carbon bearing the hydroxyl group (C5) would also show a characteristic downfield shift due to the electronegative oxygen atom. The presence of a tautomeric equilibrium in solution can lead to broadening of certain signals or averaged chemical shift values, reflecting the rapid exchange between the different forms. nih.gov

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| H2 | ~9.2 | C2 | ~150 |

| H4 | ~8.8 | C3 | ~125 |

| H6 | ~7.2 | C4 | ~140 |

| H7 | ~7.6 | C4a | ~128 |

| H8 | ~7.4 | C5 | ~152 |

| 5-OH | ~10.0 (broad) | C6 | ~112 |

| COOH | >12.0 (broad) | C7 | ~130 |

| C8 | ~120 | ||

| C8a | ~145 | ||

| COOH | ~168 |

In the crystalline state, intermolecular interactions can stabilize specific tautomers or polymorphic forms that may not be favored in solution. Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), is instrumental in characterizing these forms. Studies on related hydroxyquinoline carboxylic acids have demonstrated that these compounds predominantly exist as zwitterionic species in the solid state. nih.gov

In the zwitterionic form, the proton from the carboxylic acid group is transferred to the basic nitrogen atom of the quinoline ring, resulting in a carboxylate anion (COO⁻) and a quinolinium cation (N⁺-H). This structural change leads to significant differences in the ¹³C and ¹⁵N solid-state NMR spectra compared to the neutral form. The chemical shift of the carboxyl carbon in the zwitterion would be different from that in the neutral acid. More definitively, the ¹⁵N chemical shift provides a highly sensitive probe for the protonation state of the nitrogen atom, allowing for clear differentiation between the neutral quinoline and the protonated quinolinium forms. Thus, ssNMR serves as a direct method to confirm the presence of zwitterionic tautomers in the solid phase.

While 1D NMR spectra provide information on chemical shifts, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between adjacent protons on the quinoline rings, such as H6-H7-H8. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). This technique allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly valuable for identifying and assigning quaternary (non-protonated) carbons, such as C3, C4a, C5, and C8a, by observing their correlations to nearby protons. mdpi.com For instance, the H2 and H4 protons would show HMBC correlations to the carboxyl carbon, confirming its position at C3.

Together, these 2D NMR techniques provide a complete and verified map of the molecular structure, confirming the substitution pattern and enabling the full assignment of all NMR signals.

Vibrational Spectroscopy for Functional Group and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular forces, such as the extensive hydrogen bonding present in this compound.

The FT-IR spectrum of this compound is dominated by absorptions arising from its hydroxyl, carboxylic acid, and quinoline ring functionalities. A key feature is the presence of strong intermolecular hydrogen bonding, which significantly influences the position and shape of the O-H stretching bands. mdpi.com In the solid state, molecules typically form hydrogen-bonded dimers via their carboxylic acid groups. mdpi.com

The spectrum can be interpreted by assigning characteristic bands:

O–H Stretching: A very broad and intense absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O–H stretch in a hydrogen-bonded carboxylic acid dimer. pressbooks.publibretexts.org This broad feature often overlaps with the C–H stretching vibrations. The phenolic O-H stretch also contributes to this region.

C–H Stretching: Aromatic C–H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. vscht.cz

C=O Stretching: An intense, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1690 and 1720 cm⁻¹. Its position within this range is sensitive to the extent of hydrogen bonding. pressbooks.publibretexts.org

C=C and C=N Stretching: Vibrations associated with the aromatic quinoline ring (C=C and C=N bonds) produce a series of medium to strong bands in the 1450–1650 cm⁻¹ region.

O–H Bending and C–O Stretching: In-plane O–H bending and C–O stretching vibrations from both the carboxylic acid and phenol (B47542) groups give rise to bands in the 1200–1440 cm⁻¹ region. vscht.cz

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O–H stretch (Carboxylic acid dimer & Phenol) | 2500–3300 | Strong, Very Broad |

| C–H stretch (Aromatic) | 3000–3100 | Weak to Medium |

| C=O stretch (Carboxylic acid) | 1690–1720 | Strong, Sharp |

| C=C / C=N stretch (Quinoline ring) | 1450–1650 | Medium to Strong |

| O–H bend / C–O stretch | 1200–1440 | Medium |

Raman spectroscopy provides vibrational data that is complementary to FT-IR. According to the principle of mutual exclusion, vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. While polar groups like C=O and O-H give strong IR signals, the Raman spectrum is often dominated by vibrations of the non-polar molecular backbone.

For this compound, the Raman spectrum is particularly useful for characterizing the quinoline skeletal vibrations. The symmetric stretching and breathing modes of the aromatic rings, which involve a change in polarizability, typically produce strong and sharp Raman signals. These are valuable for confirming the integrity of the fused ring system. In contrast, the O-H and C=O stretching vibrations are generally expected to be weaker in the Raman spectrum compared to their intense IR absorptions. Due to the potential for fluorescence from the conjugated quinoline system, obtaining high-quality Raman spectra can sometimes be challenging. iosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

The quinoline ring, being an aromatic system, is a chromophore that absorbs strongly in the UV region. libretexts.org The electronic transitions observed in this compound are primarily of the π → π* and n → π* types. youtube.comlibretexts.org

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of compounds with conjugated systems, such as the aromatic quinoline core. These transitions typically result in strong absorption bands. uomustansiriyah.edu.iq

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and oxygen atoms, to a π* antibonding orbital. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. uomustansiriyah.edu.iq

The extended conjugation provided by the fused benzene and pyridine rings in the quinoline structure, along with the influence of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents, dictates the specific absorption maxima (λmax). The solvent environment can also influence the spectrum; polar solvents may cause shifts in the absorption bands due to interactions with the molecule. researchgate.net

Table 1: Typical Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Intensity | Associated Molecular Feature |

|---|---|---|---|---|

| π → π | π bonding to π antibonding | High | High (ε > 10,000) | Aromatic Quinoline Ring System |

| n → π | Non-bonding to π antibonding | Low | Low (ε < 1,000) | N (pyridine ring), O (hydroxyl, carboxyl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. For this compound, the fragmentation pattern is influenced by the stable aromatic quinoline core and the functional groups. Common fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (•OH): This results in a prominent peak at [M-17]. libretexts.org

Loss of the carboxyl group (•COOH): This leads to a significant fragment at [M-45]. libretexts.orgyoutube.com

Decarboxylation (loss of CO2): A rearrangement can lead to the loss of carbon dioxide, resulting in a peak at [M-44].

The stability of the quinoline ring means that it often remains intact as a major fragment in the spectrum. The fragmentation pattern can be complex, but these characteristic losses provide clear evidence for the presence of the carboxylic acid functionality. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 189.16 g/mol )

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 189 | [M]+• (Molecular Ion) | - |

| 172 | [M - OH]+ | •OH (17) |

| 145 | [M - CO2]+• | CO2 (44) |

| 144 | [M - COOH]+ | •COOH (45) |

Computational Spectroscopy for Correlating Experimental and Theoretical Data

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the spectroscopic properties of molecules like this compound. nih.govnih.gov By optimizing the molecular geometry at a specific level of theory (e.g., using the B3LYP functional with a basis set like 6-31G(d,p)), researchers can calculate various parameters that correlate with experimental data. nih.govmit.edu

These calculations can predict vibrational frequencies (correlating with IR and Raman spectra), NMR chemical shifts, and the energies of molecular orbitals (HOMO and LUMO). researchgate.net The agreement between DFT-predicted parameters and experimental results can confirm structural assignments and provide deeper insight into the electronic structure and bonding within the molecule. For instance, calculated bond lengths and angles can be compared with X-ray crystallography data, while predicted vibrational modes help in assigning experimental IR spectra. sci-hub.se

Time-Dependent Density Functional Theory (TD-DFT) is a computational method specifically used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. rsc.org For this compound, TD-DFT calculations can predict the λmax values, oscillator strengths (which relate to the intensity of the absorption), and the nature of the molecular orbitals involved in each transition. mdpi.com

By performing TD-DFT calculations, often using a functional like B3LYP, it is possible to simulate the UV-Vis spectrum. mdpi.comresearchgate.net This theoretical spectrum can then be compared with the experimentally recorded one. Such comparisons are invaluable for assigning the observed absorption bands to specific electronic transitions (e.g., identifying which bands correspond to π → π* or n → π* transitions) and understanding how the molecular structure gives rise to its observed color and spectroscopic properties. mdpi.com

Investigation of Tautomeric Equilibria and Zwitterionic Forms

This compound can exist in different tautomeric forms, including a zwitterionic form where the acidic proton from the carboxyl group migrates to the basic nitrogen atom of the quinoline ring. The equilibrium between these forms is highly dependent on the physical state (solid vs. solution) and the nature of the solvent. nih.govresearchgate.net

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are highly effective in studying these equilibria.

In the solid state: Solid-state NMR (CP/MAS NMR) studies on related hydroxyquinoline carboxylic acids have shown that the zwitterionic form is often predominant. nih.govresearchgate.net The chemical shifts, especially of ¹⁵N, are very sensitive to the protonation state of the nitrogen atom, allowing for clear differentiation between the neutral and zwitterionic forms.

In solution: The tautomeric equilibrium in solution is influenced by the solvent's polarity and hydrogen-bonding capability. In a solvent like dimethyl sulfoxide (DMSO), NMR spectra often indicate a dynamic equilibrium between the neutral hydroxyquinoline carboxylic acid and the zwitterionic tautomer. nih.govresearchgate.net This dynamic exchange can be observed through changes in chemical shifts and line broadening in the NMR spectra. The presence of a polar environment tends to stabilize the charge-separated zwitterionic form. mdpi.com

These studies confirm that this compound is not a single static structure but exists as an equilibrium mixture of tautomers, with the zwitterionic species playing a significant role, particularly in the solid state and polar solvents. researchgate.net

Current Research Trajectories for 5 Hydroxyquinoline 3 Carboxylic Acid

Interdisciplinary Relevance in Specialized Chemical Domains

Due to the lack of specific research on this compound, its interdisciplinary relevance can only be extrapolated from the known applications of other hydroxyquinoline carboxylic acids. The general scaffold suggests potential applicability in several specialized domains:

Medicinal Chemistry: Hydroxyquinoline derivatives are well-documented for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of the hydroxyl and carboxylic acid groups in the 5,3-substitution pattern could theoretically lead to novel metal-binding properties and interactions with biological targets. Research on related compounds suggests that this class of molecules can function as inhibitors for various enzymes. However, without specific studies, the therapeutic potential of this compound remains speculative.

Materials Science: The chelating nature of the hydroxyquinoline core is fundamental to its use in materials science, particularly in the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The specific arrangement of functional groups in this compound would influence its coordination chemistry and, consequently, the photophysical and electronic properties of its metal complexes. Further investigation is required to determine if this isomer offers any advantages over more commonly studied derivatives.

Analytical Chemistry: Hydroxyquinolines have a long history of use as analytical reagents for the detection and quantification of metal ions. The formation of colored or fluorescent complexes upon chelation allows for sensitive and selective analytical methods. While it is plausible that this compound could serve a similar purpose, its specific selectivity and sensitivity for different metal ions are yet to be determined.

A comparative look at related, well-studied compounds highlights the potential yet-to-be-explored areas for this compound.

| Compound/Derivative Class | Established Interdisciplinary Relevance |

| 8-Hydroxyquinoline (B1678124) Derivatives | Extensive use as antibacterial, antifungal, and anticancer agents; key components in OLEDs and fluorescent sensors. |

| Quinolone Antibiotics | A major class of synthetic antibacterial agents targeting bacterial DNA gyrase. |

| 4-Hydroxyquinoline-3-carboxylic Acid Derivatives | Investigated for their potential as kinase inhibitors and in the treatment of inflammatory diseases. |

This table is provided for contextual purposes and is based on the broader class of hydroxyquinoline derivatives due to the limited data on this compound.

Addressing Unresolved Questions and Future Research Directions

The current state of knowledge on this compound is characterized by a multitude of unresolved questions. Future research should be directed towards systematically addressing these knowledge gaps to unlock the potential of this specific isomer.

Key unresolved questions include:

What are the fundamental photophysical and electronic properties of this compound and its metal complexes?

What is the full spectrum of its biological activity, and what are its specific molecular targets?

How does the 5,3-substitution pattern influence its chelating ability and the stability of its metal complexes compared to other isomers?

What are the most efficient and scalable synthetic routes to produce this compound and its derivatives?

Future research efforts should be strategically focused on the following areas:

Synthesis and Characterization: Development of robust synthetic methodologies to access this compound in high purity and yield is a critical first step. Comprehensive characterization of its structural, electronic, and photophysical properties will lay the foundation for all subsequent research.

Exploration of Biological Activity: A systematic screening of this compound and its derivatives against a wide range of biological targets, including bacterial and cancer cell lines, is warranted. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency and selectivity.

Coordination Chemistry and Materials Science Applications: A detailed investigation of its coordination chemistry with various metal ions will reveal its potential in materials science. The synthesis and characterization of its metal complexes could lead to the discovery of novel materials with interesting optical and electronic properties for applications in OLEDs, sensing, or catalysis.

The following table outlines potential research directions and the specialized domains they would impact:

| Future Research Direction | Specialized Chemical Domain(s) |

| Systematic Biological Screening | Medicinal Chemistry, Pharmacology |

| Synthesis of Novel Derivatives | Organic Chemistry, Medicinal Chemistry |

| Investigation of Metal Complexes | Inorganic Chemistry, Materials Science |

| Development of Analytical Methods | Analytical Chemistry |

This table represents a prospective outlook for research on this compound, based on the trajectory of related compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Hydroxyquinoline 3 Carboxylic Acid and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models help in predicting the activity of novel compounds and understanding the structural features essential for their biological function.

Various QSAR models have been developed for quinoline (B57606) derivatives to predict a range of biological activities, including anticancer, antimalarial, and antimicrobial effects. ajsp.netnih.gov These models are built using statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms, and their predictive quality is assessed using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov

For instance, 2D and 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to quinoline derivatives. nih.gov In a study on quinoline derivatives as inhibitors of Plasmodium falciparum, CoMFA and CoMSIA models yielded high predictive accuracy, with external validation (r²test) values of 0.878 and 0.876, respectively. nih.gov Similarly, a machine learning-based QSAR model developed to predict the inhibitory activity of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein achieved a high predictive quality with an R² of 95%. nih.gov The statistical validation of these models confirms their reliability for predicting the biological activity of new derivatives before their synthesis. nih.govnih.gov

| QSAR Model Type | Target/Activity | Key Statistical Parameters | Reference |

|---|---|---|---|

| CoMFA | Antimalarial (P. falciparum) | q² = 0.660, r² = 0.938, r²test = 0.878 | nih.govmdpi.com |

| CoMSIA | Antimalarial (P. falciparum) | q² = 0.596, r² = 0.895, r²test = 0.876 | nih.govmdpi.com |

| 2D-QSAR | Antimalarial (P. falciparum) | r²test = 0.845 | nih.gov |

| Machine Learning (CatBoost) | P-glycoprotein Inhibition | R² = 0.95, RMSE = 0.283 | nih.gov |

A primary goal of QSAR studies is to identify the specific molecular properties, or descriptors, that govern the biological activity of a compound. nih.gov These descriptors can be categorized as electronic, hydrophobic, steric, or topological. For quinoline derivatives, a variety of descriptors have been found to be crucial for their activity.

Studies on 5,8-quinolinequinone derivatives identified electronic parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index, and electronegativity as significant predictors of anti-proliferative and anti-inflammatory activities. dergipark.org.trdergipark.org.tr Hydrophobic parameters like the octanol-water partition coefficient (log P) and thermochemical properties have also been shown to be important. researchgate.net For polyhydroquinoline derivatives acting as calcium channel blockers, log P and dipole moment were identified as key descriptors for bioavailability. ajsp.net In the context of antimalarial quinolines, descriptors that negatively impact activity include molar refractivity and Van der Waals volume, suggesting that bulky groups in certain positions are unfavorable. nih.gov Conversely, the presence of electronegative atoms like chlorine and fluorine, or basic nitrogen atoms, can increase activity by enhancing lipophilicity or hydrogen-bonding capabilities. nih.gov

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |

|---|---|---|---|

| Electronic | Electrophilicity Index, Electronegativity | Correlates with anti-proliferative activity | dergipark.org.tr |

| Electronic | Molecular Hardness/Softness | Strongly related to anti-inflammatory activity | dergipark.org.tr |

| Hydrophobic | Octanol-Water Partition Coefficient (log P) | Used as a descriptor for bioavailability | ajsp.net |

| Steric | Molar Refractivity (AMR), Van der Waals Volume (VABC) | Negatively contributes to antimalarial activity | nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Included in models for calcium channel blocker activity | ajsp.net |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex at an atomic level.

Molecular docking studies have been extensively used to understand the mechanism of action for 5-hydroxyquinoline-3-carboxylic acid and its derivatives by elucidating their binding patterns within the active sites of various target proteins. researchgate.net These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's biological effect. researchgate.net

For instance, docking studies of novel quinoline derivatives against E. coli DNA gyrase B, a key bacterial enzyme, have shown that these compounds can establish significant hydrogen bond interactions with key amino acid residues in the active site. semanticscholar.orgnih.gov Similarly, in the context of cancer therapy, docking analyses of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with the P-glycoprotein (ABCB1) transporter revealed strong binding through both hydrophobic interactions and hydrogen bonds. nih.gov The interaction of quinoline derivatives with EGFR kinase has also been explored, providing a basis for their potential anticancer activity. researchgate.net These detailed interaction analyses are vital for understanding how these molecules exert their biological effects and for guiding the design of more potent and selective inhibitors. researchgate.net

| Compound Class | Protein Target | Key Interacting Amino Acid Residues | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Fluoroquinolines | E. coli DNA Gyrase B | Asp73, Gly77, Ile78, Pro79, Ala47 | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acids | P-glycoprotein (6C0V) | Not specified | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| General Quinoline Derivatives | EGFR Kinase | Not specified | Hydrogen bond interactions | researchgate.net |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrids | NQO1 Protein | Not specified | Interaction with the protein active site | nih.gov |

Beyond identifying interaction patterns, molecular docking provides a numerical score to estimate the binding affinity between a ligand and its target. nih.gov This score, typically expressed in kcal/mol, helps in ranking potential drug candidates. Lower binding energy values suggest a more favorable and stable interaction. nih.gov

For a series of novel quinoline derivatives designed as antibacterial agents, docking against E. coli DNA gyrase B yielded binding affinities ranging from –6.0 to –7.33 kcal/mol. semanticscholar.org In another study, fluoroquinoline derivatives showed binding affinities between -6.1 to -7.2 kcal/mol against the same target. nih.gov One highly active 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative showed a binding energy of -9.22 kcal/mol against P-glycoprotein, indicating a very strong interaction. nih.gov

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic nature of the ligand-protein complex over time. semanticscholar.orgmdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and assess the stability of the interactions predicted by docking. semanticscholar.org For newly designed quinoline compounds targeting serine/threonine protein kinase, MD simulations were performed for 100 nanoseconds to explore their dynamic behavior in an aqueous environment, confirming the stability of the predicted binding poses. semanticscholar.org

| Compound Class | Protein Target | Range of Binding Affinities (kcal/mol) | Reference |

|---|---|---|---|

| Novel Quinoline Derivatives | E. coli DNA Gyrase B (6F86) | -6.0 to -7.33 | semanticscholar.org |

| Fluoroquinolines | E. coli DNA Gyrase B | -6.1 to -7.2 | nih.gov |

| Fluoroquinolines | Human Topoisomerase IIα | -6.8 to -7.4 | nih.gov |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative (Comp. 17) | P-glycoprotein (6C0V) | -9.22 | nih.gov |

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. nih.govdergipark.org.tr A pharmacophore model serves as a 3D query to search compound databases for novel molecules with the desired activity (virtual screening) or as a template for constructing new molecules from scratch (de novo design). researchgate.net

The key pharmacophoric features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas (H), aromatic rings (RA), and positively/negatively ionizable groups. nih.gov For quinoline-based compounds, these models are developed by aligning a set of known active molecules and extracting their common chemical features. nih.gov

For example, a pharmacophore model developed from known antioxidant agents identified one aromatic ring and three hydrogen bond acceptors as the crucial features for activity. nih.gov This model was then used as a template to screen chemical databases, leading to the identification of new compounds with good antioxidant potential. nih.gov Similarly, a 3D-QSAR pharmacophore hypothesis was used to identify the key binding features of novel topoisomerase inhibitors. nih.gov The development of such models is a critical step in drug discovery, enabling the efficient design of new this compound derivatives with optimized activity and novel chemical scaffolds. researchgate.net

| Target/Activity | Identified Pharmacophoric Features | Application | Reference |

|---|---|---|---|

| Antioxidant | 1 Aromatic Ring (RA), 3 Hydrogen Bond Acceptors (HBA) | Virtual screening of Maybridge and NCI databases | nih.gov |

| BCRP Inhibition | 3 Hydrogen Bond Acceptors (HBA), 3 Hydrophobic features | Virtual screening of commercially available drugs | nih.gov |

| General Drug Design | HBA, HBD, Hydrophobic areas (H), Aromatic Rings (RA), Ionizable groups | Virtual screening, de novo design, ligand profiling | nih.govdergipark.org.tr |

Analysis of Substituent Effects on Biological Activity

The introduction of various substituents onto the quinoline core profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. In the quinoline family, the position and nature of the halogen substituent are critical for determining the biological effect.

Studies on related 4-hydroxyquinoline-3-carboxylic acids have shown that halogen substitution significantly impacts their activity as antagonists of the inhibitory glycine (B1666218) receptor (GlyR). For instance, the introduction of chlorine atoms at the C5 and C7 positions of 4-hydroxyquinoline-3-carboxylic acid results in potent antagonists. Specifically, 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid demonstrates a mixed competitive and noncompetitive inhibition of glycine currents nih.gov. This suggests that the electron-withdrawing nature and the steric bulk of the halogens in these positions are crucial for high-affinity binding to the receptor nih.gov.

Similarly, in the 8-hydroxyquinoline (B1678124) series, halogenation has been shown to enhance antimicrobial properties. Derivatives with chlorine or bromine substitutions often exhibit significant antibacterial and antifungal activity nbinno.com. The increased lipophilicity and altered electronic distribution conferred by halogens can facilitate membrane transport and enhance interaction with microbial targets nbinno.comresearchgate.net. For example, 5,7-dichloro-8-hydroxyquinoline has demonstrated notable antibacterial efficacy nih.gov.

| Parent Scaffold | Substituent(s) | Position(s) | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 4-Hydroxyquinoline-3-carboxylic acid | 5,7-Dichloro | C5, C7 | Potent mixed competitive/noncompetitive GlyR antagonist | nih.gov |

| 4-Hydroxyquinoline-3-carboxylic acid | 7-Trifluoromethyl | C7 | Competitive GlyR antagonist | nih.gov |

| 8-Hydroxyquinoline | 5,7-Dichloro | C5, C7 | Antiviral (DENV2), Antibacterial | nih.gov |

| 8-Hydroxyquinoline | 5,7-Dibromo | C5, C7 | Matrix Metalloproteinase (MMP) inhibition | nih.gov |

The addition of alkyl and aryl groups to the quinoline scaffold can significantly alter biological activity by modifying the compound's size, shape, and hydrophobicity.

In a series of 6-fluoroquinoline-3-carboxylic acids, substitution at the C5 position with a methyl group was found to enhance in vitro antibacterial potency in derivatives that also contained a cyclopropyl (B3062369) moiety at the N1 position. However, this same C5-methyl group decreased potency in analogs with an N1-ethyl group nih.gov. Further increasing the size of the alkyl group by replacing the C5-methyl with a C5-ethyl group led to a significant reduction in efficacy, highlighting the sensitive steric requirements at this position for antibacterial activity nih.gov.

Aryl substitutions also play a critical role. In a study of 8-hydroxyquinoline derivatives, compounds bearing an aryl group, such as a biphenyl (B1667301) moiety, showed potent activity against Staphylococcus aureus. Other derivatives with substituted phenyl rings (e.g., 4-fluorophenyl or 2-hydroxy-5-nitrophenyl) displayed strong activity against Pseudomonas aeruginosa nih.gov. These findings indicate that aryl groups can engage in favorable interactions, such as pi-stacking, within the biological target's active site, thereby enhancing binding and efficacy. The electronic nature of the substituents on the aryl ring further refines this activity.

| Parent Scaffold | Substituent | Position(s) | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 6-Fluoro-1-cyclopropyl-quinoline-3-carboxylic acid | 5-Methyl | C5 | Enhanced in vitro antibacterial potency | nih.gov |

| 6-Fluoro-1-ethyl-quinoline-3-carboxylic acid | 5-Methyl | C5 | Decreased in vitro antibacterial potency | nih.gov |

| 6-Fluoroquinoline-3-carboxylic acid derivative | 5-Ethyl | C5 | Significantly reduced antibacterial efficacy | nih.gov |

| 8-Hydroxyquinoline derivative | Biphenyl | - | Potent activity against S. aureus | nih.gov |

| 8-Hydroxyquinoline derivative | 4-Fluorophenyl | - | Potent activity against P. aeruginosa | nih.gov |

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional conformation of a molecule is paramount for its interaction with biological targets. For quinoline carboxylic acids, the relative orientation of the carboxylic acid group and other substituents on the quinoline ring system dictates how the molecule fits into the binding site of an enzyme or receptor.

Molecular docking studies on various quinoline derivatives have provided insights into their binding modes. For many quinolone antibacterials, the C3-carboxylic acid and the C4-oxo group are essential for binding to the DNA gyrase enzyme youtube.com. The carboxylic acid group, due to conjugation with the quinoline ring, can adopt specific conformations (e.g., coplanar or perpendicular to the ring system) which influences its ability to form critical hydrogen bonds or ionic interactions with amino acid residues in the active site .

Biological Activity and Mechanistic Pathways of 5 Hydroxyquinoline 3 Carboxylic Acid Derivatives in Medicinal Chemistry

Anticancer Research and Histone Deacetylase (HDAC) Inhibition

The inhibition of histone deacetylases (HDACs) has become a promising strategy in cancer therapy. nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. frontiersin.org Their overexpression or aberrant activity is often associated with the development and progression of cancer. frontiersin.org Quinoline (B57606) derivatives have been extensively investigated as HDAC inhibitors. nih.govbvsalud.orgnih.gov

Mechanism of HDAC Inhibition by Quinoline Derivatives

The typical pharmacophore model of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme. frontiersin.org Quinoline derivatives designed as HDAC inhibitors incorporate these features. The quinoline scaffold often serves as the cap group, providing a structure with multiple aromatic rings that can form strong hydrophobic interactions with residues at the opening of the HDAC active site. frontiersin.org

The mechanism of inhibition involves the ZBG, commonly a hydroxamic acid or hydrazide, coordinating with the zinc ion at the bottom of the catalytic pocket. frontiersin.org This interaction blocks the substrate from accessing the active site, thereby inhibiting the deacetylation process. The linker connects the quinoline cap to the ZBG, and its length and flexibility are crucial for optimal positioning of the inhibitor within the active site. frontiersin.org By inhibiting HDACs, these quinoline derivatives can induce histone hyperacetylation, leading to the remodeling of chromatin, reactivation of tumor suppressor genes, and ultimately, the inhibition of cancer cell growth. mdpi.com

Antiproliferative Effects in Cancer Cell Lines

A number of studies have demonstrated the potent antiproliferative activity of quinoline-based HDAC inhibitors against various cancer cell lines. For instance, a series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their HDAC inhibitory and anticancer activities. frontiersin.org One of the most active compounds, D28, exhibited significant HDAC3 selectivity and potent antiproliferative effects. frontiersin.org

Similarly, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were developed as novel HDAC inhibitors. The most potent compound in this series, 21g, showed an IC50 value of 0.050 µM against HDACs, which was more potent than the approved drug Vorinostat. nih.gov This compound also exhibited low toxicity against normal cells. nih.gov Another study on quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides identified compound 4a as a potent class I HDAC inhibitor with superior enzymatic inhibitory and antiproliferative activities compared to Vorinostat. nih.gov

The antiproliferative activity of these compounds is often evaluated using MTT assays against a panel of cancer cell lines. The results are typically presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Antiproliferative Activity of Selected Quinoline-based HDAC Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| D28 | K562 | Data not specified | frontiersin.org |

| 21g | Various | Data not specified | nih.gov |

| 4a | Various | Data not specified | nih.gov |

| 10a | HepG2 | 4.60 | nih.gov |

| 10c | HepG2 | 4.14 | nih.gov |

| 10d | HepG2 | 1.07 | nih.gov |

| 10e | HepG2 | 0.88 | nih.gov |

| 10i | HepG2 | 1.60 | nih.gov |

| 10n | HepG2 | 2.88 | nih.gov |

| 10o | HepG2 | 2.76 | nih.gov |

| 7c | MCF-7 | 1.73 µg/mL | mdpi.com |

Therapeutic Potential in Cancer Treatment

The development of selective HDAC inhibitors is a key focus in cancer research, as they are expected to have better therapeutic specificity and safety profiles compared to non-selective inhibitors. frontiersin.org Quinoline derivatives have shown promise in this regard, with some compounds exhibiting selectivity for specific HDAC isoforms. For example, compounds D28 and D29 showed significant selectivity for HDAC3. frontiersin.org

The anticancer effects of these quinoline derivatives are often mediated through the induction of cell cycle arrest and apoptosis. frontiersin.orgnih.gov For instance, compound D28 was found to induce G2/M cell cycle arrest and promote apoptosis in K562 cells. frontiersin.org Similarly, compounds 4a and 4e were shown to promote cell apoptosis in vitro. nih.gov These findings highlight the potential of 5-hydroxyquinoline-3-carboxylic acid derivatives and related quinoline compounds as lead structures for the development of novel and effective anticancer agents. nih.govfrontiersin.org

Antiviral Activities

Beyond their anticancer properties, quinoline derivatives have also demonstrated significant antiviral activities, particularly against the Human Immunodeficiency Virus type 1 (HIV-1).

HIV-1 Integrase Inhibition

HIV-1 integrase is a key viral enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the viral replication cycle. This makes it an attractive target for the development of antiretroviral drugs. nih.gov Several quinoline-based compounds have been identified as potent inhibitors of HIV-1 integrase. nih.govresearchgate.net

The active site of HIV-1 integrase contains two divalent metal ions, typically magnesium (Mg2+), which are essential for its catalytic activity. nih.gov A crucial feature of many HIV-1 integrase inhibitors is their ability to chelate these metal ions. nih.govresearchgate.net Quinoline derivatives, particularly those with a 5-hydroxy-3-carboxylic acid scaffold, possess a pharmacophore that is well-suited for metal chelation.

The mechanism of inhibition involves the inhibitor binding to the catalytic core domain of the integrase and chelating the two Mg2+ ions within the active site. researchgate.net This chelation is often achieved through three coplanar oxygen atoms from the inhibitor molecule, which effectively displaces the viral DNA and blocks the strand transfer reaction. researchgate.net The 5-hydroxy and 3-carboxy groups of the this compound core can participate in this metal chelation.

Studies on model compounds have supported the hypothesis that these inhibitors preferentially chelate one of the cations in the active site, and the resulting metal-inhibitor complex then interacts with the enzyme. nih.gov The ability of the quinoline scaffold to effectively present the chelating groups to the metal ions in the integrase active site is a key determinant of their inhibitory potency. nih.gov This metal-chelating mechanism is a hallmark of several clinically successful integrase inhibitors, underscoring the therapeutic potential of this compound derivatives in the treatment of HIV-1 infection. frontiersin.org

Resistance Mechanisms and Novel Scaffolds

The clinical efficacy of quinolone-based anticancer agents is often challenged by the development of drug resistance. A primary mechanism of resistance involves mutations in the target enzymes, DNA gyrase and topoisomerase IV, which weaken the binding affinity of the quinolone drugs. acs.org Specifically, mutations in the genes encoding these enzymes can alter the drug-binding pocket, reducing the effectiveness of the agent. acs.org Another significant mechanism is the overexpression of cellular efflux pumps, which actively transport the drug out of the cancer cell, thereby lowering its intracellular concentration to sub-therapeutic levels. acs.org

To counteract these resistance mechanisms, researchers are actively developing novel molecular scaffolds. One promising approach involves designing compounds that can overcome target-mediated resistance. For instance, certain quinazolinediones have demonstrated the ability to maintain activity against mutated topoisomerase IV enzymes. nih.gov These compounds often feature substituents at the C7 position, such as 3'-(aminomethyl)- or 3'-(aminoethyl)pyrrolidinyl groups, which are not present in current clinical quinolones. nih.gov

Furthermore, the development of quinolone-chalcone hybrids represents another innovative strategy. These molecules have been shown to be effective against multidrug-resistant cancer cells. nih.gov For example, specific quinolone chalcone (B49325) compounds, such as (E)-3-(3-(2-Methoxyphenyl)-3-oxoprop-1-enyl) quinolin-2(1H)-one (CTR-17) and (E)-6-Methoxy-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl) quinolin-2(1H)-one (CTR-20), have demonstrated potent anticancer activity in preclinical models, including those resistant to conventional chemotherapeutics. nih.gov These novel scaffolds often exhibit different mechanisms of action, such as inhibiting tubulin activity and impeding the function of multidrug resistance-associated proteins like MRP1, thereby circumventing established resistance pathways. nih.gov The exploration of such diverse chemical structures is crucial for developing the next generation of anticancer agents capable of treating drug-resistant tumors. researchgate.netbohrium.com

Influenza Virus (H5N1) Inhibition

The highly pathogenic avian influenza A (H5N1) virus continues to pose a significant public health threat, necessitating the development of novel antiviral agents. researchgate.net Research has identified a novel series of furan-carboxamide derivatives as potent inhibitors of the H5N1 virus. researchgate.net Through systematic structure-activity relationship (SAR) studies, it was determined that a 2,5-dimethyl-substituted heterocyclic moiety, either furan (B31954) or thiophene, plays a crucial role in the anti-influenza activity of these compounds. researchgate.net

One of the most promising compounds from this series is 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a), which exhibited an EC50 value of 1.25 μM against the H5N1 virus. researchgate.net This demonstrates the potential of the simple furan-carboxamide scaffold in the design of new and effective inhibitors against this lethal influenza strain. researchgate.net While most contemporary H5N1 viruses appear to remain susceptible to existing antiviral drugs like neuraminidase inhibitors and baloxavir, the continuous evolution of the virus underscores the importance of developing new classes of inhibitors with different mechanisms of action. nih.gov

Antibacterial and Antimicrobial Properties

Broad-Spectrum Antibacterial Activity of Quinolones

Quinolones are a class of synthetic antibiotics recognized for their broad-spectrum antibacterial activity, effective against a wide array of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. nih.gov This disruption of nucleic acid synthesis ultimately leads to bacterial cell death. nih.gov

The development of quinolones has progressed through several generations, with each new iteration offering an expanded spectrum of activity and improved pharmacokinetic properties. nih.govnih.gov The introduction of a fluorine atom into the quinolone structure led to the creation of fluoroquinolones, which exhibit significantly broader activity. aafp.org For instance, later-generation fluoroquinolones like levofloxacin (B1675101) and moxifloxacin (B1663623) possess enhanced activity against Gram-positive bacteria, while some newer compounds also show improved efficacy against anaerobic bacteria. nih.gov Quinolones are effective against a variety of pathogens, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella spp., Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Streptococcus pneumoniae. They are also active against atypical bacteria such as Mycoplasma pneumoniae, Chlamydia spp., and Legionella pneumophila.

Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of this compound and related quinolone structures have demonstrated significant antibacterial activity against specific and often drug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli.

Activity against Staphylococcus aureus

Numerous studies have highlighted the efficacy of quinoline derivatives against S. aureus, including methicillin-resistant S. aureus (MRSA). For example, novel 3-thiazolyl quinolones have shown in vitro antibacterial efficacy with MIC values ranging from 0.0047 to 0.3019 mM against various S. aureus strains, including MRSA. bioworld.com Time-kill kinetics assays have confirmed a rapid bactericidal effect and a low propensity for resistance development. bioworld.com Other research has identified 2-phenyl-quinoline-4-carboxylic acid derivatives as potent agents against MRSA. nih.gov Similarly, benzofuroquinolinium derivatives have demonstrated anti-MRSA activity by inhibiting the cell-division protein FtsZ. nih.gov Furthermore, certain 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown in vitro activity against S. aureus. nih.gov The synthesis of various 8-hydroxyquinoline (B1678124) derivatives has also yielded compounds with promising anti-S. aureus activity. unife.itpolyu.edu.hk

Activity against Escherichia coli

Quinolone derivatives have also shown notable activity against E. coli. The broad-spectrum nature of quinolones makes them effective against many Gram-negative bacteria, including E. coli. Specific 8-hydroxyquinoline derivatives have been synthesized and screened for their antimicrobial properties, demonstrating remarkable antibacterial activity against E. coli (ATCC35218), in some cases superior to standard antibiotics like Penicillin G. nih.gov Additionally, in silico and in vitro studies on cytisine (B100878) derivatives have identified compounds active against both standard and multi-drug resistant strains of E. coli. bioorganica.com.ua

Antifungal Activities (e.g., Candida species)

In addition to their antibacterial properties, derivatives of the quinoline scaffold have demonstrated significant antifungal activity, particularly against various Candida species, which are common opportunistic fungal pathogens.